2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride
Description
2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride (molecular formula: C₇H₁₃N₃O·HCl) is a hydrochloride salt of an oxadiazole-containing amine. The compound features a 1,2,4-oxadiazole ring substituted with an isopropyl group at position 5 and an ethanamine side chain at position 2. Its structural attributes, including the electron-deficient oxadiazole ring and hydrophilic amine group, make it a versatile scaffold in medicinal chemistry, particularly for targeting enzymes or receptors requiring heterocyclic interactions .
Properties
IUPAC Name |
2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-5(2)7-9-6(3-4-8)10-11-7;/h5H,3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIOORFOWCJUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride involves several steps. One common synthetic route includes the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with 4-hydroxybenzonitrile in the presence of a solvent like DMF (dimethylformamide) at room temperature . The reaction conditions and reagents used can vary depending on the desired yield and purity of the final product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the oxadiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key structural differences among analogs lie in:
- Substituents on the oxadiazole ring : Isopropyl, trifluoromethyl, cyclobutyl, or methyl groups.
- Amine side chain : Length (methanamine, ethanamine, or longer chains) and substitutions (e.g., methyl groups).
Table 1: Structural and Physical Properties of Selected Analogs
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit good aqueous solubility due to ionic character. Trifluoromethyl analogs (e.g., C₅H₇F₃N₃O·HCl) may display higher lipophilicity, enhancing membrane permeability .
- Stability : Methylation of the amine (e.g., QK-2380 in ) improves stability against metabolic degradation .
- Crystallinity : All analogs are reported as crystalline solids, suitable for X-ray crystallography studies (SHELX software is widely used for such analyses ).
Biological Activity
2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a specific structure that contributes to its biological properties. The presence of the oxadiazole ring is significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles, including 2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethanamine, exhibit notable antimicrobial properties. A study reported that various oxadiazole compounds demonstrated moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against various fungal strains .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Activity Type | Organism Tested | Result |
|---|---|---|---|
| 2-(5-Isopropyl... | Antibacterial | E. coli | Moderate Activity |
| 2-(5-Isopropyl... | Antifungal | C. albicans | Significant Activity |
| 2-(5-Isopropyl... | Antibacterial | S. aureus | Low Activity |
Analgesic and Anti-inflammatory Effects
Several studies have highlighted the analgesic and anti-inflammatory properties of oxadiazole derivatives. In particular, compounds similar to 2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethanamine were found to reduce edema in animal models significantly compared to standard drugs like indomethacin .
Table 2: Anti-inflammatory Activity
| Compound | Test Method | Dose (mg/kg) | Edema Inhibition (%) |
|---|---|---|---|
| 2-(5-Isopropyl... | Carrageenan-induced | 25 | 48.3 (Indomethacin) |
| 2-(5-Isopropyl... | Carrageenan-induced | 25 | 82.3 |
Antitumor Activity
Oxadiazole derivatives have shown promise in anticancer research. The cytotoxicity of these compounds was evaluated using the MTT assay against various cancer cell lines. Notably, certain derivatives exhibited significant antiproliferative effects against HCT-116 and PC-3 cell lines .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(5-Isopropyl... | HCT-116 | 13.62 |
| 2-(5-Isopropyl... | PC-3 | 21.74 |
Case Studies
A recent study focused on synthesizing various oxadiazole derivatives under microwave irradiation conditions to enhance their biological activities. The results indicated that specific substitutions on the oxadiazole ring could significantly improve both antimicrobial and anticancer efficacy .
Structure–Activity Relationship (SAR)
The SAR studies suggest that electron-withdrawing groups on the oxadiazole ring enhance biological activity. For instance, the introduction of halogens or other functional groups can lead to improved potency against microbial and cancerous cells .
Q & A
Q. What synthetic methodologies are recommended for 2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride, and how can reaction conditions be optimized?
Synthesis of this compound typically involves coupling an oxadiazole precursor with an ethanamine moiety under controlled conditions. A patent-derived approach (similar to YH18968 in ) utilizes a piperazine scaffold, where oxadiazole rings are formed via cyclization of amidoxime intermediates. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve cyclization efficiency.
- Catalysts : Use of triethylamine or DIPEA to neutralize HCl byproducts during amine coupling.
- Temperature : Reactions are often conducted at 60–80°C for 12–24 hours to maximize yield .
For purification, reverse-phase HPLC with a C18 column and isocratic elution (e.g., 0.1% TFA in water/acetonitrile) is recommended .
Q. How can the purity and structural identity of this compound be validated?
Impurity profiling (e.g., residual solvents or unreacted intermediates) should follow pharmacopeial guidelines, referencing standards like those in .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt. Aqueous solubility decreases at pH >6, requiring buffered solutions (e.g., PBS) for biological assays .
- Stability : Store at -20°C in desiccated conditions to prevent hygroscopic degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) can assess decomposition pathways .
Advanced Research Questions
Q. How can the crystal structure of this compound be resolved using X-ray diffraction, and what role does SHELX play in refinement?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry. Key steps include:
- Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Structure solution : SHELXD (in SHELX suite) for phase determination via dual-space algorithms .
- Refinement : SHELXL for least-squares refinement against F², with hydrogen atoms added geometrically. Residual electron density maps (<0.5 eÅ⁻³) validate model accuracy .
Q. What experimental designs are suitable for evaluating monoamine oxidase (MAO) inhibition by this compound?
Adopt a fluorometric assay ( ):
- Substrate : Kynuramine (KYN, Km = 23–43 µM) incubated with recombinant MAO-A/MAO-B.
- Inhibitor preparation : Dissolve in DMSO (≤1% final concentration) to avoid solvent interference.
- IC₅₀ determination : Pre-incubate enzyme with compound (0.1–100 µM) for 20 min at 37°C, then quantify 4-hydroxyquinoline (4-OHQ) fluorescence (λ_ex/λ_em = 315/380 nm). Data analysis via GraphPad Prism using nonlinear regression .
Q. How can computational modeling predict binding interactions with G-protein coupled receptors (GPCRs)?
- Docking studies : Use AutoDock Vina to dock the compound into GPCR homology models (e.g., 5-HT₂A receptor). The oxadiazole ring may form π-π interactions with Phe residues in the binding pocket .
- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
Q. How should contradictory data on biological activity be resolved?
Case example: Discrepancies in IC₅₀ values across studies may arise from differences in:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
